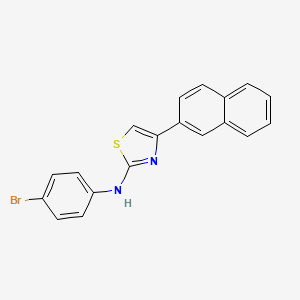![molecular formula C15H23BrN2O3 B5116083 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as BDPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to have a wide range of pharmacological activities.
Mecanismo De Acción
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol acts as an agonist for certain GPCRs, which are involved in a wide range of physiological processes. When this compound binds to these receptors, it activates downstream signaling pathways, leading to various physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of G proteins and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, depending on the specific GPCRs that it activates. These effects include changes in intracellular calcium levels, modulation of neurotransmitter release, and regulation of various physiological processes such as blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol in lab experiments is its high selectivity for certain GPCRs, which allows for more precise and targeted studies. However, one limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other compounds or changes in the cellular environment.
Direcciones Futuras
There are several possible future directions for research on 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol. One area of interest is the development of more selective this compound analogs, which could be used to study the function of specific GPCRs in greater detail. Another area of interest is the use of this compound in drug discovery, where it could be used to identify potential drug targets or to screen for compounds with specific pharmacological activities. Finally, there is also potential for the use of this compound in the development of new therapies for various diseases, such as neurological disorders or cardiovascular disease.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its selective activation of certain GPCRs makes it a valuable tool for studying their function, and its wide range of biochemical and physiological effects make it a valuable compound for drug discovery and therapeutic development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in these areas.
Métodos De Síntesis
The synthesis of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol involves the reaction of 2-bromo-4,5-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. This method has been reported to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been found to have potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it has been studied for its potential as a tool for studying the function of G protein-coupled receptors (GPCRs). This compound has been found to selectively activate certain GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
2-[4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3/c1-20-14-9-12(13(16)10-15(14)21-2)11-18-5-3-17(4-6-18)7-8-19/h9-10,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEXAFAZMHVVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)



![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)

![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
